molecular formula C11H8N2S B1357466 5-(Thiophen-3-yl)-1H-indazole CAS No. 885272-41-3

5-(Thiophen-3-yl)-1H-indazole

Cat. No. B1357466
M. Wt: 200.26 g/mol
InChI Key: QXHLOLJGIKCFFR-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-1H-indazole , also known as 5-(3-thienyl)-1H-indazole , is a heterocyclic compound with the following properties:



  • CAS Number : 885272-41-3

  • Molecular Formula : C₁₁H₈N₂S

  • Molecular Weight : 200.26 g/mol

  • Physical Form : Brown solid

  • Purity : 96%

  • IUPAC Name : 5-(3-thienyl)-1H-indazole

  • InChI Code : 1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H, (H,12,13)

  • InChI Key : QXHLOLJGIKCFFR-UHFFFAOYSA-N



Synthesis Analysis

Several synthetic methods can yield thiophene derivatives, including those involving condensation reactions:



  • Gewald Reaction : A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.

  • Paal–Knorr Reaction : Involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.

  • Metal-Free Dehydration and Sulfur Cyclization : Alkynols react with elemental sulfur (S₈) or EtOCS₂K to form substituted thiophenes.

  • Transition-Metal-Free Synthesis : Bromoenynes undergo sulfuration/cyclization using EtOCS₂K as a thiol surrogate and tetrabutylphosphonium bromide and H₂O as a mixed solvent.



Molecular Structure Analysis

The molecular structure of 5-(Thiophen-3-yl)-1H-indazole consists of a fused indazole ring with a thiophene substituent at the 3-position. The thiophene ring contributes to its unique properties and potential biological activity.




Chemical Reactions Analysis


  • Nucleophilic Substitution : Thiophene derivatives can undergo nucleophilic substitution reactions.

  • Electrophilic Substitution : Electrophiles can replace hydrogen atoms in the thiophene ring.

  • Radical Reactions : Thiophenes can participate in radical reactions, leading to functionalized derivatives.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Biological Compounds: Derivatives of 1,2,4-triazole, similar to 5-(thiophen-3-yl)-1H-indazole, have been synthesized and analyzed using modern physical-chemical methods. These compounds are potentially useful for creating new drugs that could compete with foreign ones (Safonov et al., 2017).
  • Synthesis of Anticancer Compounds: N-substituted 3-amino-1H-indazoles, which include derivatives similar to 5-(thiophen-3-yl)-1H-indazole, have shown inhibitory activity against cancer cell growth (Kornicka et al., 2017).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Applications: Certain thiophene-containing compounds demonstrate notable antibacterial and antifungal activity, highlighting their potential in medical applications (Mabkhot et al., 2017).
  • Pharmacological Screening: Some derivatives of 5-(thiophen-3-yl)-1H-indazole have shown high activity in primary pharmacological screenings, predicting their efficacy in medical applications (Khilkovets, 2021).

Potential in Cancer Research

  • Anticancer Properties: A study focused on derivatives of 5-(thiophen-3-yl)-1H-indazole revealed their potential as scaffolds for novel anticancer agents (郭瓊文, 2006).

Other Applications

  • Inhibitors for Diabetes Treatment: Some derivatives have been explored as inhibitors for treating diabetes, demonstrating potential in lowering glucose and insulin levels in diabetic models (Koike et al., 2019).
  • Antimicrobial Evaluation: Various derivatives have shown good antimicrobial activity against specific bacterial strains and yeast fungi, underscoring their potential in antimicrobial therapies (Ünver et al., 2008).

Safety And Hazards


  • Thiophene derivatives may pose hazards during synthesis due to their reactivity.

  • Always handle with appropriate safety precautions, including protective equipment and proper ventilation.


Future Directions


  • Investigate the biological activity of 5-(Thiophen-3-yl)-1H-indazole.

  • Explore its potential applications in materials science and organic electronics.


Please note that this analysis is based on available literature and further research may reveal additional insights. For detailed references, consult relevant peer-reviewed papers and technical documents12.


properties

IUPAC Name

5-thiophen-3-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLOLJGIKCFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598290
Record name 5-(Thiophen-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)-1H-indazole

CAS RN

885272-41-3
Record name 5-(Thiophen-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-41-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YJ Oh, EK Yum - Bulletin of the Korean Chemical Society, 2019 - Wiley Online Library
Diverse mono or biaryl substituents were introduced to indazole moieties under microwave‐assisted palladium‐catalyzed coupling reactions with isomeric bromoindazoles and aryl …
Number of citations: 8 onlinelibrary.wiley.com

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